1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID
Overview
Description
1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID is an organic compound with the molecular formula C10H10N2O2 It is a derivative of pyridine and pyrrole, which are both heterocyclic aromatic organic compounds
Mechanism of Action
Target of Action
The primary target of the compound 1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID is the fibroblast growth factor receptor (FGFR) family . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound this compound exhibits potent FGFR inhibitory activity .
Biochemical Pathways
The activated FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound this compound inhibits this pathway, thereby affecting these biological processes .
Pharmacokinetics
It is mentioned that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, the compound this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that derivatives of this compound exhibit potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors play a crucial role in various biological processes, including cell proliferation, migration, and angiogenesis .
Cellular Effects
In vitro studies have shown that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, these derivatives have also been observed to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
It is suggested that its derivatives may exert their effects at the molecular level by inhibiting FGFRs . Upon binding to fibroblast growth factors, these receptors undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine and pyrrole rings.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrrole derivatives, such as:
- 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
- 2-amino-1H-PYRROLO[2,3-B]PYRIDINE-3-PROPANOIC ACID
- 1H-pyrrolo[2,3-b]pyridine-3-propanoic acid
Uniqueness
What sets this compound apart is its specific structure, which allows it to interact uniquely with certain biological targets. This makes it a valuable compound for research into new therapeutic agents and materials.
Properties
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)4-3-7-6-12-10-8(7)2-1-5-11-10/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPGVYXGFDIWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCC(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593909 | |
Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27663-72-5 | |
Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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